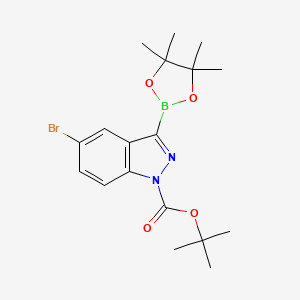

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate

Description

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate (CAS: 2377607-49-1) is a heterocyclic boronic ester featuring a bromo substituent at position 5 and a pinacol boronate ester at position 3 of the indazole core, with a tert-butyl carbamate (Boc) protecting group at the N1 position (Figure 1). This compound is a critical intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which enable the synthesis of biaryl structures for drug discovery . Its dual functionality (bromo and boronate groups) allows sequential cross-coupling steps, enhancing versatility in constructing complex molecules, such as tricyclic topoisomerase inhibitors .

The Boc group improves stability and solubility, while the bromo substituent provides a reactive site for further functionalization. Commercial availability (98% purity, Combi-Blocks) and robust synthetic protocols make it a preferred reagent for targeted synthesis .

Properties

IUPAC Name |

tert-butyl 5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BBrN2O4/c1-16(2,3)24-15(23)22-13-9-8-11(20)10-12(13)14(21-22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYBEWPKTLNGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C3=C2C=C(C=C3)Br)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate typically involves multiple steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable diketone or aldehyde precursor.

Bromination: The indazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Boronate Ester Formation: The brominated indazole is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to introduce the boronate ester group.

Esterification: Finally, the carboxylic acid group on the indazole is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions:

Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester and tert-butyl ester groups, to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups onto the indazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its unique structural features:

- Anticancer Activity: Preliminary studies indicate that derivatives of indazole compounds exhibit anticancer properties by inhibiting specific kinases involved in cell proliferation. The incorporation of the dioxaborolane group may enhance this activity by facilitating interactions with biological targets.

- Antimicrobial Properties: Compounds containing bromine and boron have been explored for their antimicrobial effects. The presence of these elements can influence the interaction with microbial cell membranes, potentially leading to increased efficacy against resistant strains.

Synthetic Intermediates

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate serves as an important intermediate in organic synthesis:

- Cross-Coupling Reactions: The boron moiety allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, which is vital for constructing complex organic molecules used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds: The bromine atom provides a site for further functionalization, enabling the creation of diverse derivatives that can be tailored for specific applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of various indazole derivatives, including tert-butyl 5-bromo compounds. Results demonstrated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The mechanism was attributed to the inhibition of specific oncogenic pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of boron-containing compounds highlighted their effectiveness against Gram-positive and Gram-negative bacteria. The study found that tert-butyl 5-bromo derivatives displayed significant inhibition zones in agar diffusion tests, suggesting their potential as new antimicrobial agents.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the indazole core and the functional groups attached to it. The boronate ester group can also participate in reversible covalent interactions with biological molecules, enhancing its activity.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs differ in substituent positions, heterocyclic cores, and protecting groups, leading to variations in reactivity and applications.

Table 1: Structural and Functional Comparison of Selected Compounds

Purity and Accessibility

Biological Activity

tert-Butyl 5-bromo-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which incorporates both indazole and dioxaborolane moieties. The exploration of its biological activity is essential for understanding its potential therapeutic applications.

Chemical Formula : C18H24BBrN2O4

Molar Mass : 423.11 g/mol

CAS Number : 2377607-49-1

IUPAC Name : this compound

| Property | Value |

|---|---|

| Density | 1.33 ± 0.1 g/cm³ |

| Boiling Point | 500.8 ± 53.0 °C |

| pKa | -2.97 ± 0.50 |

Antitumor Activity

Research indicates that derivatives of indazole, including this compound, exhibit significant antitumor properties. For instance, studies have shown that indazole derivatives can inhibit various kinases involved in cancer progression:

- Polo-like Kinase 4 (PLK4) : Compounds similar to tert-butyl 5-bromo derivatives have been identified as potent inhibitors of PLK4, which is crucial for cell cycle regulation and is often overexpressed in tumors .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein kinases, leading to disrupted signaling pathways that promote cancer cell proliferation. The presence of the dioxaborolane moiety is believed to enhance the compound's interaction with target proteins.

Study on Indazole Derivatives

A study published in the journal Molecules evaluated a series of indazole derivatives for their inhibitory activity against various kinases. Among these, certain compounds showed IC50 values in the nanomolar range against PLK4 and other kinases associated with cancer .

Cytotoxicity Evaluation

In vitro assays conducted on mouse hippocampal neuronal (HT-22) and microglial (BV-2) cell lines demonstrated that some indazole derivatives did not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile . This suggests that tert-butyl 5-bromo derivatives may be selectively cytotoxic to cancer cells while sparing normal cells.

Research Findings

Recent advances in the synthesis and evaluation of indazole-containing compounds have highlighted their potential in drug discovery. Notably:

- GSK-3β Inhibition : Compounds similar to tert-butyl 5-bromo derivatives were shown to effectively suppress GSK-3β activity, which is implicated in various neurological disorders .

- Anti-inflammatory Effects : Some studies reported that indazole derivatives could reduce nitric oxide production and pro-inflammatory cytokines in models of inflammation .

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to minimize over-bromination or deboronation side reactions.

- Use anhydrous solvents and inert atmospheres to preserve boronate ester stability .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve steric effects of the tert-butyl group and planarity of the indazole-boronate system. Refinement with SHELXL (e.g., using Olex2) ensures accurate bond-length/angle measurements .

Table 1 : Example Crystallographic Data (from analogous indazole derivatives ):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Dihedral Angle (Indazole) | 2.36° |

| Bond Length (B–O) | 1.36–1.39 Å |

Basic: How does the bifunctional reactivity (Br vs. boronate) influence its use in Suzuki-Miyaura cross-coupling?

Methodological Answer:

The bromine serves as a leaving group for palladium-catalyzed coupling, while the boronate enables iterative coupling or functionalization:

Q. Key Considerations :

- Avoid protic solvents (e.g., water) to prevent boronate hydrolysis.

- Optimize catalyst loading (1–5 mol%) to minimize homocoupling by-products .

Advanced: How can this compound enable iterative synthesis of complex polycyclic architectures?

Methodological Answer:

Its dual functionality allows for orthogonal reactivity :

Step 1 : Suzuki coupling of the bromide with an aryl/heteroaryl boronic acid.

Step 2 : Utilize the remaining boronate for a second coupling (e.g., with a halogenated partner) or functional group interconversion (e.g., oxidation to phenol).

Q. Case Study :

- Synthesis of biaryl-indazole hybrids for kinase inhibitors: Sequential coupling with pyridine and quinoline boronic acids achieved >75% yield per step under microwave-assisted conditions .

Advanced: How should researchers address contradictions in reported cross-coupling yields or by-product formation?

Methodological Answer:

Data discrepancies often arise from:

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low Yield (Br Coupling) | Add Cs₂CO₃ as base, use DMA solvent | |

| Boronate Decomposition | Avoid acidic workup; use pH 7 buffers |

Advanced: What computational methods predict reactivity or regioselectivity in derivatization?

Methodological Answer:

- DFT Calculations : Model transition states to predict favored coupling sites (e.g., bromine vs. boronate reactivity). Gaussian or ORCA software can estimate activation energies .

- Docking Studies : For biological applications, simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to guide functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.